Amorphous Network Order and Sc–Te Bond Robustness vs. Sb₂Te₃: Direct ab Initio Comparison
Ab initio molecular dynamics simulations comparing the amorphous phases of Sc₂Te₃ and Sb₂Te₃ reveal that, despite similar bond lengths and angles, amorphous Sc₂Te₃ forms a far more ordered network devoid of homopolar (Te–Te or Sc–Sc) bonds, with local structural order dominated by square motifs that closely resemble the metastable rocksalt-like crystalline phase [1][2]. Chemical bonding analysis further demonstrates that Sc–Te bonds are more robust than Sb–Te bonds, and electrostatic interactions contribute substantially to bonding in Sc₂Te₃ but are negligible in Sb₂Te₃ [1]. This ordering enables the Sc₀.₂Sb₂Te₃ alloy to achieve a device-level SET (crystallization) speed of 700 picoseconds, compared with the >10 nanosecond writing time typical of Ge₂Sb₂Te₅-based commercial PCRAM [3].
| Evidence Dimension | Amorphous network order and bond robustness determining crystallization speed in PCM devices |
|---|---|
| Target Compound Data | Sc₂Te₃: ordered amorphous network, no homopolar bonds, dominant square motifs; Sc₀.₂Sb₂Te₃ device SET speed = 700 ps |
| Comparator Or Baseline | Sb₂Te₃: less ordered amorphous network, homopolar bonds present; Ge₂Sb₂Te₅ (GST) device SET speed = tens of nanoseconds |
| Quantified Difference | Amorphous ordering qualitatively superior; device writing speed ≥ 14× faster (700 ps vs. >10 ns) |
| Conditions | Ab initio MD (VASP, PBE functional, 216-atom cells); PCRAM device measurement (Science 2017) |
Why This Matters
For PCM procurement, Sc₂Te₃-containing alloys are the only demonstrated chalcogenide system capable of sub-nanosecond cache-type memory operation without pre-programming, enabling replacement of SRAM in high-speed computing.
- [1] G. M. Zewdie et al., 'Chemical Design Principles for Cache-Type Sc–Sb–Te Phase-Change Memory Materials,' Chemistry of Materials, vol. 31, pp. 4008–4015, 2019. DOI: 10.1021/acs.chemmater.9b00510. View Source
- [2] G. M. Zewdie, T. T. Debela, and G. A. Asres, 'Effect of temperature on structural, dynamical, and electronic properties of Sc₂Te₃ from first-principles calculations,' RSC Advances, vol. 12, pp. 32796–32802, 2022. DOI: 10.1039/D2RA05720D. View Source
- [3] F. Rao et al., 'Reducing the stochasticity of crystal nucleation to enable subnanosecond memory writing,' Science, vol. 358, pp. 1423–1427, 2017. DOI: 10.1126/science.aao3212. View Source
